4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
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Overview
Description
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a nitrile group, followed by cyclization to form the fused ring system. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine: Similar in structure but with a different ring fusion pattern.
1H-Pyrrolo[2,3-b]pyridine: Another fused pyridine-pyrrole system with different biological activities.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A related compound with potential anti-tumor activity.
Uniqueness
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is unique due to its specific ring fusion and the presence of a nitrile group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for the development of new drugs and other applications .
Properties
Molecular Formula |
C8H9N3 |
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Molecular Weight |
147.18 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c9-3-6-4-11-8-5-10-2-1-7(6)8/h4,10-11H,1-2,5H2 |
InChI Key |
LOSIKAGLVQZPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CN2)C#N |
Origin of Product |
United States |
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